1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone
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Overview
Description
1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a hydroxypropoxy group, a methoxyphenyl group, and an ethanone moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone can be achieved through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 3,5-dimethyl-1H-1,2,4-triazole with appropriate reagents under controlled conditions.
Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group can be introduced by reacting the triazole derivative with a suitable epoxide, such as glycidol, under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a methoxyphenyl halide.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced by reacting the intermediate compound with an appropriate acylating agent, such as acetyl chloride, under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes derived from the hydroxypropoxy group.
Reduction Products: Alcohols derived from the ethanone moiety.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new drugs due to its triazole moiety, which is known for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: To investigate its effects on various biological pathways and molecular targets.
Industrial Applications: As an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes and proteins, leading to various biological effects. The hydroxypropoxy and methoxyphenyl groups may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methylphenyl)ethanone: Similar structure but with a methyl group instead of a methoxy group.
1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-chlorophenyl)ethanone: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the triazole ring with the hydroxypropoxy and methoxyphenyl groups provides a distinct molecular framework that can be exploited for various applications in medicinal chemistry and industrial synthesis.
Properties
IUPAC Name |
1-[4-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-10(20)13-5-6-15(16(7-13)22-4)23-9-14(21)8-19-12(3)17-11(2)18-19/h5-7,14,21H,8-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTBGRVNYHTBBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(COC2=C(C=C(C=C2)C(=O)C)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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